Tissue-Specific Inhibition: Cardiac vs. Hepatic CPT I
4-Hydroxyphenylglyoxylate exhibits a pronounced tissue-specific inhibition of carnitine palmitoyltransferase I (CPT I). Its potency is significantly greater in heart mitochondria compared to liver mitochondria, a key differentiator from liver-selective inhibitors like Teglicar chloride. [1]
| Evidence Dimension | IC50 (Half-maximal Inhibitory Concentration) for CPT I |
|---|---|
| Target Compound Data | Heart mitochondria IC50: 11 μM; Liver mitochondria IC50: 510 μM |
| Comparator Or Baseline | Teglicar chloride: L-CPT I (Liver) IC50: 1.1 μM; M-CPT I (Heart) IC50: 43.4 μM |
| Quantified Difference | 4-Hydroxyphenylglyoxylate exhibits 46-fold higher potency for heart CPT I over liver CPT I. In contrast, Teglicar chloride shows a 39.4-fold higher potency for liver CPT I over heart CPT I. |
| Conditions | In vitro enzyme inhibition assays using mitochondria isolated from rat heart and liver. |
Why This Matters
This data is critical for researchers designing studies on cardiac metabolism, as it confirms the compound's utility as a heart-selective tool, whereas alternatives like Teglicar chloride would be inappropriate due to their opposite selectivity profile.
- [1] Stephens TW, et al. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by oxfenicine. Biochem J. 1985 Apr 1;227(3):651-60. View Source
